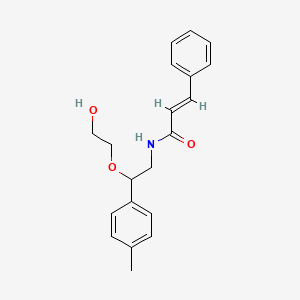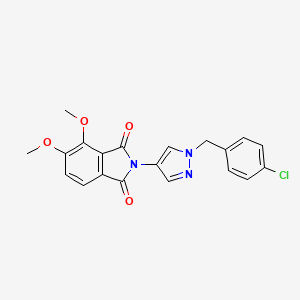
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cinnamamide, also known as HEPEC, is a synthetic compound that has been studied for its potential use in various scientific research applications. HEPEC is a cinnamamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been investigated.
Applications De Recherche Scientifique
UV Protection and Cosmetic Applications
Cinnamic acid derivatives are extensively used in cosmetics, leveraging their UV protection capabilities and other beneficial properties for skin care. Research highlights the utility of these compounds in sunscreen formulations and anti-aging products due to their ability to absorb UV radiation and their potential in skin conditioning and lightening. These attributes are critical in developing cosmetic products aimed at protecting the skin from UV damage and improving skin health (Gunia-Krzyżak et al., 2018).
Drug Synthesis and Delivery
Studies have investigated the synthesis of ethyl cinnamate and its potential in medical applications, highlighting the role of cinnamamide derivatives in the development of drug delivery systems. For instance, ethyl cinnamate was synthesized using porcine pancreatic lipase, indicating the potential of cinnamamide derivatives in medicinal chemistry for synthesizing bioactive compounds or as intermediates in pharmaceuticals (Sharma et al., 2011).
Polymer Science and Nanotechnology
Research in polymer science has explored the use of cinnamamide derivatives for the development of biocompatible and biodegradable polymers. These polymers find applications in drug delivery, demonstrating the ability to form nanoparticles for the delivery of lipophilic therapeutics. The versatility of cinnamamide derivatives in polymer chemistry underscores their potential in creating advanced materials for biomedical applications (Sponchioni et al., 2017).
Photopolymerization and Materials Development
The synthesis and characterization of cinnamamide derivatives have been explored for their photo-responsive properties. These compounds can undergo reversible [2+2] cycloaddition under specific UV light conditions, making them suitable for the synthesis of photo-responsive polymers. This application is particularly relevant in developing smart materials and coatings that can change properties in response to light exposure (Jin et al., 2011).
Propriétés
IUPAC Name |
(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-16-7-10-18(11-8-16)19(24-14-13-22)15-21-20(23)12-9-17-5-3-2-4-6-17/h2-12,19,22H,13-15H2,1H3,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKUGERNEGLSMP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride](/img/structure/B2771638.png)
![1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771639.png)
![2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide](/img/structure/B2771641.png)

![N-(2,4-difluorophenyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2771643.png)

![2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2771647.png)


![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771652.png)

![6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2771656.png)
![3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2771658.png)

